molecular formula C14H13BClNO3 B1417795 (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid CAS No. 850589-42-3

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

Cat. No.: B1417795
CAS No.: 850589-42-3
M. Wt: 289.52 g/mol
InChI Key: KPMFJSKLOSUPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS: 850589-42-3, molecular formula: C₁₄H₁₃BClNO₃) is a boronic acid derivative featuring a benzylcarbamoyl group at the para position and a chlorine substituent at the meta position of the phenyl ring (Figure 1). This compound is utilized in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures . Its purity ranges from 95% to 98%, depending on the supplier .

Properties

IUPAC Name

[4-(benzylcarbamoyl)-3-chlorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BClNO3/c16-13-8-11(15(19)20)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMFJSKLOSUPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657347
Record name [4-(Benzylcarbamoyl)-3-chlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-42-3
Record name B-[3-Chloro-4-[[(phenylmethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Benzylcarbamoyl)-3-chlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid typically involves two major steps:

  • Amide Formation: Introduction of the benzylcarbamoyl group onto a chlorophenyl precursor.
  • Boronic Acid Installation: Introduction of the boronic acid group onto the aromatic ring, often via lithiation-borylation or palladium-catalyzed cross-coupling methods.

Detailed Preparation Methods

Amide Formation (Benzylcarbamoyl Group Introduction)

  • Typical Approach: Direct amidation of a carboxylic acid or acid derivative with benzylamine.
  • Catalysis: Borate-catalyzed direct amidation has been reported as an efficient method, using borate catalysts such as tris-(3,4,5-trifluorophenyl)borate to promote amidation under mild conditions.
  • Reaction Conditions:
    • Carboxylic acid (5 mmol) and benzylamine (5.5 mmol) in tert-butyl acetate solvent.
    • Heating to 80 °C with borate catalyst addition (e.g., 5 mol%).
    • Reflux with Dean-Stark apparatus to remove water and drive amidation to completion.
  • Workup: Quenching with saturated NaHCO3, extraction with dichloromethane, washes with acid/base to purify, drying, and chromatographic purification.
  • Yields: High yields (~87%) of the amide product have been achieved using this method.

Boronic Acid Installation

Two principal synthetic routes are common for installing the boronic acid moiety on the chlorophenyl ring:

Lithiation-Borylation Route
  • Procedure:

    • Starting from an aryl halide (e.g., 3-chloro-4-benzylcarbamoylphenyl bromide or iodide), treatment with n-butyllithium at low temperature generates an aryllithium intermediate.
    • Subsequent reaction with trialkyl borate (e.g., trimethyl borate) affords the boronate ester intermediate.
    • Hydrolysis of the boronate ester yields the boronic acid.
  • Considerations:

    • Requires careful temperature control (-78 °C to 0 °C) to avoid side reactions.
    • Protection of sensitive groups (amide) may be necessary to prevent decomposition.
    • Hydrolysis step must be controlled to avoid protodeboronation.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
  • Procedure:

    • Aryl halide precursor (e.g., 3-chloro-4-benzylcarbamoylphenyl bromide or iodide) is reacted with bis(pinacolato)diboron or a boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a base (e.g., K2CO3 or Cs2CO3).
    • Solvents such as DMF, THF/H2O mixtures, or toluene are commonly used.
    • Reaction temperatures range from 80 °C to 100 °C, under inert atmosphere (N2 or Ar) for 10-12 hours.
  • Workup:

    • After completion, the mixture is cooled, extracted with ethyl acetate, dried over Na2SO4, filtered, and purified by silica gel chromatography.
  • Yields: Typically 78-87% yield of the boronic acid product is reported.

  • Advantages:

    • Milder conditions compared to lithiation, better functional group tolerance.
    • Scalable and widely used in industrial synthesis.

Summary Table of Preparation Methods

Step Method Reagents/Conditions Yield (%) Notes
Amide Formation Borate-catalyzed amidation Carboxylic acid + benzylamine, B(ArF)3 catalyst, 80 °C, tert-butyl acetate, reflux ~87 Efficient, mild, water removal via Dean-Stark
Boronic Acid Installation Lithiation-Borylation Aryl halide, n-BuLi, trialkyl borate, hydrolysis Variable Requires low temp, sensitive to moisture
Boronic Acid Installation Pd-catalyzed Suzuki-Miyaura coupling Aryl halide, bis(pinacolato)diboron, Pd catalyst, base, 80-100 °C, inert atmosphere 78-87 Functional group tolerant, scalable
Photochemical Methods Visible light promoted coupling Organoboronic acids + amines + ketones, LED irradiation, MeOH, N2 atmosphere N/A Emerging method, potential for late-stage functionalization

Research Findings and Notes

  • Borate-catalyzed amidation offers a clean, efficient route to amide intermediates without harsh reagents.
  • Suzuki-Miyaura coupling remains the gold standard for installing boronic acid groups on aromatic rings with high selectivity and yield.
  • Photochemical methods provide innovative, milder alternatives but require further development for this specific compound.
  • Protection strategies for sensitive functional groups (amide, chloro substituent) are critical to maintain integrity during lithiation or coupling steps.
  • Moisture sensitivity of boronic acids necessitates careful handling and storage.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

    Reduction: The carbonyl group in the benzylcarbamoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of phenols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
The compound's boronic acid functional group allows it to form reversible covalent bonds with diols, making it a valuable candidate for drug design. Boronic acids, including (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid, have been studied for their potential as enzyme inhibitors, particularly in targeting serine β-lactamases involved in antibiotic resistance. This property is crucial for developing new antibiotics that can overcome resistance mechanisms in bacteria like Acinetobacter baumannii and Escherichia coli .

1.2 Enzyme Inhibition Studies
Research has demonstrated that compounds with similar structures to this compound can act as effective inhibitors of β-lactamases. For instance, a study on boronic acid transition state inhibitors (BATSIs) revealed their ability to decrease the minimum inhibitory concentration (MIC) of cephalosporins against resistant bacterial strains . The unique amide side chain of this compound enhances its binding affinity to target enzymes, suggesting its potential role in the development of novel therapeutic agents.

Biochemical Applications

2.1 Protein-Protein Interactions
The compound can be utilized as a probe to investigate protein-protein interactions and enzyme activities. Its ability to reversibly bind to diols makes it suitable for studying biological processes involving glycoproteins and other biomolecules that contain sugar moieties . This application is particularly relevant in understanding signaling pathways and metabolic processes.

2.2 Glucose Sensing
Boronic acids are known for their capacity to bind glucose selectively, which is essential for developing glucose sensors used in diabetes management. Preliminary studies indicate that this compound may exhibit high binding affinity for glucose, making it a candidate for creating effective glucose-sensing devices .

Materials Science

3.1 Polymer Synthesis
Arylboronic acids have been employed in synthesizing polymers with specific functionalities, such as enhanced electrical or optical properties. The incorporation of this compound into polymer matrices can lead to materials with tailored characteristics suitable for electronic applications .

3.2 Nanomaterials
The compound can also be integrated into nanomaterials for drug delivery systems, where its ability to form reversible bonds allows for controlled release mechanisms. This application is vital in targeting cancer cells while minimizing side effects on healthy tissues .

Table 1: Binding Affinities of Boronic Acids with Glucose

CompoundBinding Constant (M)
This compoundTBD
Isoquinolinylboronic acid1353 - 2170
Phenylboronic acid~5
Activity TypeObservations
Glucose BindingHigh affinity for glucose
Cancer Cell InhibitionSelective inhibition observed
Sensor DevelopmentEffective in physiological pH

Case Studies

  • Study on Enzyme Inhibition : A series of boronic acids were evaluated against class C β-lactamases, confirming the effectiveness of compounds similar to this compound in reducing MIC values significantly against resistant strains .
  • Glucose Sensor Development : Research demonstrated that boronic acids could effectively bind glucose at physiological pH levels, indicating their potential use in designing sensitive glucose sensors .

Mechanism of Action

The mechanism of action of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The benzylcarbamoyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Substitution Patterns and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name CAS Number Molecular Formula Substituents (Position) Key Features
(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid 850589-42-3 C₁₄H₁₃BClNO₃ -Cl (3), -Benzylcarbamoyl (4) High purity (98%), solid at RT
(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid 874289-19-7 C₁₄H₁₃BFNO₃ -F (3), -Benzylcarbamoyl (4) Lower molecular weight (273.07 g/mol)
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid 871332-94-4 C₁₁H₁₅BClNO₃ -Cl (4), -Butylcarbamoyl (3) Aliphatic carbamoyl group
(4-(Benzyloxy)-3-chlorophenyl)boronic acid 845551-44-2 C₁₃H₁₂BClO₃ -Cl (3), -Benzyloxy (4) Ether linkage instead of amide
(4-Carbamoylphenyl)boronic acid 405520-68-5 C₉H₁₂BNO₃ -Carbamoyl (4) Simpler structure, no halogen

Key Observations :

  • Halogen Substitution : Replacement of chlorine with fluorine (e.g., 874289-19-7) reduces molecular weight by ~18.5 g/mol and may alter electronic properties due to fluorine’s electronegativity .
  • Carbamoyl vs.
  • Aliphatic vs.

Physicochemical Properties

Property Target Compound (4-Carbamoylphenyl)boronic Acid (4-(Benzyloxy)-3-chlorophenyl)boronic Acid
Molecular Weight (g/mol) 301.5 193.01 262.5
Hydrogen Bond Donors 3 (B(OH)₂ + NH) 3 2 (B(OH)₂)
LogP (Predicted) ~3.2 ~1.5 ~2.8
TPSA (Ų) 86.6 86.6 60.7

Notes:

  • The target compound’s higher logP (3.2 vs.
  • The benzyloxy derivative (845551-44-2) has lower TPSA (60.7 Ų) due to the absence of an amide group .

Biological Activity

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is an organoboron compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This characteristic enhances its reactivity and versatility in organic synthesis, making it a valuable scaffold in medicinal chemistry. The presence of the benzylcarbamoyl moiety contributes to its lipophilicity, potentially improving cellular uptake and biological efficacy.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. It has been tested against various pathogens, showing promising results in inhibiting microbial growth. For instance, a study demonstrated its effectiveness against certain strains of bacteria and viruses, suggesting potential applications in treating infections .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was quantified using methods such as DPPH and CUPRAC assays, where it exhibited low IC50 values, indicating strong activity .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes. It demonstrated moderate activity against acetylcholinesterase and high inhibition against butyrylcholinesterase and urease. These properties suggest its potential use in treating conditions like Alzheimer's disease and other enzyme-related disorders .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The boronic acid group can form covalent bonds with serine residues in active sites of enzymes, leading to inhibition of their activity.
  • Receptor Binding : The lipophilic nature of the benzylcarbamoyl group enhances binding affinity to various receptors, potentially modulating signaling pathways involved in cellular processes.

Case Studies

  • Anticancer Activity : A study investigated the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer). Results showed that it had a high cytotoxic effect (IC50: 18.76 ± 0.62 µg/mL), indicating its potential as an anticancer agent .
  • Therapeutic Applications : In vivo studies have also highlighted the compound's potential in therapeutic formulations, particularly in creams designed for topical application. These formulations demonstrated enhanced efficacy due to the compound's biological activities .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
4-Fluorophenylboronic acidFluorine substitution on phenylHigh reactivity in cross-coupling
2-(Benzylamino)phenylboronic acidAmino group on phenylStrong enzyme inhibitors
3-Bromophenylboronic acidBromine substitution on phenylUseful in electrophilic aromatic substitution
4-Carboxyphenylboronic acidCarboxylic acid group on phenylInvolved in drug delivery systems

This comparison illustrates how this compound stands out due to its unique combination of functional groups that enhance both reactivity and biological activity.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR: Verify substitution patterns (e.g., chlorine at C3, benzylcarbamoyl at C4) .
    • ¹¹B NMR: Confirm boronic acid presence (δ ~30 ppm) and rule out anhydride impurities .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₁₄H₁₃BClNO₃, exact mass 295.07) .
  • FT-IR : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .

What are the key considerations for ensuring stability during storage and use?

Q. Advanced

  • Storage : Store at 0–6°C in airtight, amber vials to prevent moisture absorption and dimerization .
  • Inert Atmosphere : Use argon or nitrogen for prolonged reactions to avoid oxidation.
  • Stability Testing : Monitor decomposition via accelerated aging studies (e.g., 40°C/75% RH for 14 days) with LC-MS to track protodeboronation .

How should researchers address discrepancies in reported CAS numbers or molecular descriptors?

Advanced
Discrepancies in CAS numbers (e.g., 850589-42-3 vs. 845551-44-2) may arise from isomerism or supplier errors. Mitigation strategies:

  • Structural Verification : Use 2D NMR (COSY, HSQC) to confirm substitution patterns .
  • Cross-Reference Databases : Validate against PubChem, Reaxys, or NIST entries .
  • Batch Analysis : Compare spectral data across suppliers to identify inconsistencies .

What role does this compound play in PROTACs or bifunctional molecule development?

Advanced
The boronic acid moiety enables covalent binding to proteasome components, while the benzylcarbamoyl group serves as a linker for E3 ligase ligands.
Methodology :

  • Conjugation : React with thiol-containing ligands via Michael addition or click chemistry.
  • Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for target proteins .
    Challenges : Optimize solubility (e.g., PEGylation) and cellular permeability .

What experimental strategies mitigate protodeboronation in synthetic applications?

Advanced
Protodeboronation is pH- and temperature-dependent. Strategies include:

  • Low-Temperature Reactions : Conduct Suzuki-Miyaura couplings at ≤50°C .
  • Buffered Conditions : Use phosphate buffer (pH 7–8) to stabilize the boronate intermediate .
  • Catalyst Screening : Test PdCl₂(dppf) or SPhos ligands to enhance catalytic efficiency .

How does the electronic environment influence reactivity in cross-coupling reactions?

Advanced
The electron-withdrawing chlorine and benzylcarbamoyl groups reduce electron density at the boron center, slowing transmetalation.
Optimization :

  • Base Selection : Use Cs₂CO₃ to enhance boronate formation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of the boronate complex .
    Mechanistic Studies : Employ DFT calculations to model transition states and predict reactivity .

Notes on Data Contradictions:

  • CAS Number Conflicts : (CAS 850589-42-3) and 12 (CAS 845551-44-2) list different identifiers for structurally similar compounds. Verify via independent databases .
  • Purity Claims : Suppliers report 95–98% purity, but batch-specific COAs are critical for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.